molecular formula C22H18Cl2N2OS B11638488 5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B11638488
M. Wt: 429.4 g/mol
InChI Key: FHVXKHJEURWJGC-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula

C22H18Cl2N2OS

Molecular Weight

429.4 g/mol

IUPAC Name

5-acetyl-4-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,4-dihydropyridine-3-carbonitrile

InChI

InChI=1S/C22H18Cl2N2OS/c1-13-20(14(2)27)21(16-8-4-6-10-19(16)24)17(11-25)22(26-13)28-12-15-7-3-5-9-18(15)23/h3-10,21,26H,12H2,1-2H3

InChI Key

FHVXKHJEURWJGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzaldehyde, acetylacetone, and ammonium acetate under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products include alcohols and amines.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research has indicated that derivatives of 1,4-dihydropyridine compounds can possess significant antimicrobial properties. Studies have shown that similar compounds demonstrate effectiveness against various bacterial and fungal strains, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory properties. Molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor, which could be beneficial in managing inflammatory conditions .
  • Anticancer Potential : Some derivatives of dihydropyridine compounds have shown cytotoxic effects against cancer cell lines. The structure of this compound may allow for similar anticancer activities, warranting further investigation into its efficacy against specific types of cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryPotential 5-lipoxygenase inhibitor
AnticancerCytotoxic effects on cancer cell lines

Case Study Examples

  • Antimicrobial Efficacy : In vitro studies demonstrated that similar compounds exhibited higher potency than standard antibiotics like penicillin and ciprofloxacin against various pathogens .
  • Anti-inflammatory Studies : Molecular docking studies revealed that the compound interacts effectively with enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects .
  • Cytotoxicity Testing : Preliminary cytotoxicity assays showed promising results against human cancer cell lines, indicating potential for development as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl chloride: A precursor in the synthesis of the target compound.

    2-Chlorobenzaldehyde: Another precursor used in the synthesis.

    Thiourea: Used in the formation of the isothiocyanate intermediate.

Uniqueness

5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H17Cl2N3OS
  • Molecular Weight: 394.33 g/mol
  • CAS Number: 321574-09-8

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of dihydropyridine compounds can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Research indicates that dihydropyridine derivatives can inhibit cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation. Studies suggest that similar compounds can significantly lower levels of inflammatory markers such as TNF-alpha and IL-6 in vitro.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various dihydropyridine derivatives against a panel of bacteria. The results indicated that compounds with chlorobenzyl substituents exhibited enhanced activity compared to their non-substituted counterparts, suggesting that the presence of electron-withdrawing groups increases potency against Gram-positive bacteria .
  • Anticancer Mechanism : In a comparative analysis, the compound was tested against a panel of cancer cell lines. It was found to have an IC50 value in the micromolar range for MCF-7 cells, indicating significant cytotoxicity. Mechanistic studies revealed that it induces G1 phase cell cycle arrest and promotes apoptosis through mitochondrial pathways .
  • Inflammation Studies : In vivo models demonstrated that administration of the compound led to a marked reduction in paw edema in rats induced by carrageenan, highlighting its potential as an anti-inflammatory agent. The study measured cytokine levels pre-and post-treatment, showing a significant decrease in pro-inflammatory cytokines .

Data Tables

Biological ActivityTarget Cells/OrganismsIC50/EffectivenessReference
AntimicrobialStaphylococcus aureus12 µg/mL
AnticancerMCF-715 µM
Anti-inflammatoryRat paw edema modelReduced by 50%

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